

The Discovery of Fatty Acid Anilides as ACAT Inhibitors: A Technical Guide

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Compound of Interest

Compound Name: *Oleic Acid-2,6-diisopropylanilide*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-CoA:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT), is a crucial intracellular enzyme responsible for the esterification of cholesterol into cholestryl esters for storage in lipid droplets. The accumulation of cholestryl esters within macrophages in the arterial wall is a hallmark of atherosclerosis. Consequently, the inhibition of ACAT has been a significant focus of drug discovery efforts aimed at developing therapies for hypercholesterolemia and atherosclerosis. Among the various classes of ACAT inhibitors, fatty acid anilides have emerged as a promising group of compounds with potent inhibitory activity. This technical guide provides an in-depth overview of the discovery, mechanism of action, and experimental evaluation of fatty acid anilides as ACAT inhibitors.

Quantitative Data: Inhibitory Potency of Fatty Acid Anilides

The inhibitory activity of fatty acid anilides against ACAT is typically quantified by their half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values for a selection of fatty acid anilides and related compounds against the two main isoforms of ACAT, ACAT-1 and ACAT-2.

Compound	ACAT-1 IC ₅₀ (nM)	ACAT-2 IC ₅₀ (nM)	Reference(s)
F12511 (Eflucimibe)	39	110	[1]
CP-113,818	43	44	
CI-976	5900	2100	
2,2-dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide (39)	<50	Not Reported	[2]

Table 1: Comparative IC₅₀ Values of Anilide and Other ACAT Inhibitors. This table showcases the inhibitory potency of various compounds against ACAT-1 and ACAT-2, highlighting the differential selectivity of some inhibitors.

Structure-Activity Relationships (SAR)

The development of fatty acid anilide ACAT inhibitors has been guided by extensive structure-activity relationship (SAR) studies. These studies have revealed key structural features that govern their inhibitory potency and isoform selectivity.

- **Anilide Moiety:** For non-branched fatty acid chains, bulky 2,6-dialkyl substitutions on the aniline ring generally lead to optimal inhibitory potency.[\[2\]](#) In contrast, for α -substituted acyl analogs, a 2,4,6-trimethoxy substitution on the anilide ring is uniquely preferred.[\[2\]](#)
- **Fatty Acid Chain:** The introduction of α,α -disubstitution in the fatty acid portion of the molecule can significantly improve in vivo activity.[\[2\]](#)
- **Amide Bond Bioisosteres:** Replacement of the amide bond with a urea bioisostere has been shown to yield potent ACAT inhibitors both in vitro and in vivo.[\[3\]](#)

Experimental Protocols

Synthesis of Fatty Acid Anilides

The synthesis of fatty acid anilides is typically achieved through the condensation of a fatty acid chloride with a substituted aniline. The following is a general protocol:

Materials:

- Fatty acid (e.g., oleic acid, palmitic acid)
- Thionyl chloride (SOCl_2) or oxalyl chloride
- Substituted aniline (e.g., 2,6-diisopropylaniline)
- Anhydrous solvent (e.g., dichloromethane, toluene)
- Triethylamine or other non-nucleophilic base
- Standard laboratory glassware and purification apparatus (e.g., silica gel for chromatography)

Procedure:

- Activation of the Fatty Acid: The fatty acid is converted to its more reactive acyl chloride. To a solution of the fatty acid in an anhydrous solvent, add thionyl chloride or oxalyl chloride dropwise at 0°C . The reaction is stirred at room temperature until the evolution of gas ceases. The excess reagent and solvent are removed under reduced pressure to yield the crude fatty acid chloride.
- Amide Bond Formation: The fatty acid chloride is dissolved in an anhydrous solvent. To this solution, the substituted aniline and a base such as triethylamine are added. The reaction mixture is stirred at room temperature or heated as required.
- Work-up and Purification: Upon completion of the reaction (monitored by thin-layer chromatography), the reaction mixture is washed with dilute acid, water, and brine. The organic layer is dried over an anhydrous salt (e.g., Na_2SO_4) and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel to afford the desired fatty acid anilide.

Microsomal ACAT Activity Assay

This assay measures the enzymatic activity of ACAT in microsomal preparations from cells or tissues.

Materials:

- Microsomal fraction isolated from cells (e.g., CHO cells overexpressing ACAT-1 or ACAT-2) or tissues (e.g., liver).
- Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)
- [¹⁴C]Oleoyl-CoA (radiolabeled substrate)
- Bovine serum albumin (BSA)
- Unlabeled cholesterol
- Test compounds (fatty acid anilides) dissolved in a suitable solvent (e.g., DMSO)
- Lipid extraction solvents (e.g., chloroform:methanol 2:1 v/v)
- Thin-layer chromatography (TLC) plates and developing solvent (e.g., hexane:diethyl ether:acetic acid 80:20:1 v/v/v)
- Scintillation counter

Procedure:

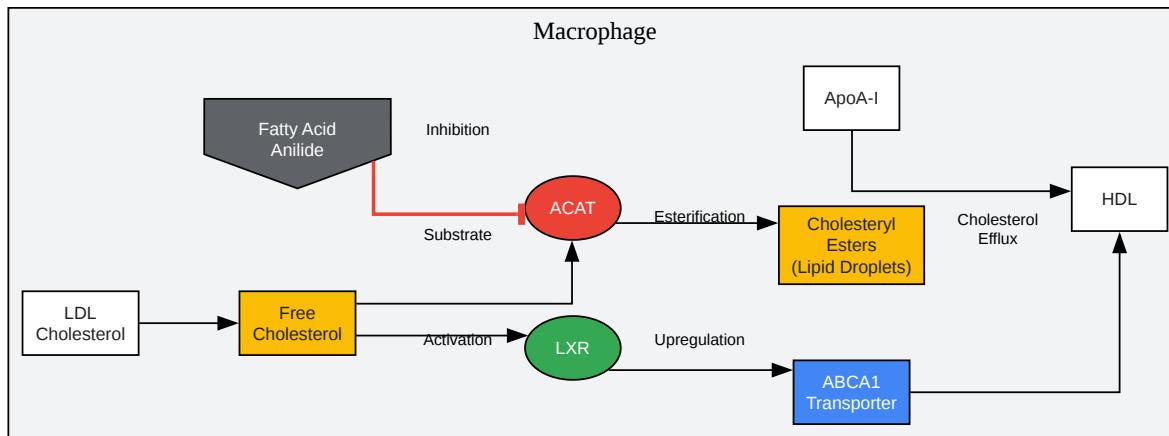
- Microsome Preparation: Microsomes are prepared from homogenized cells or tissues by differential centrifugation. The final microsomal pellet is resuspended in a suitable buffer.
- Assay Reaction: In a microcentrifuge tube, add the microsomal protein, assay buffer, BSA, and cholesterol. Pre-incubate the mixture at 37°C for a few minutes.
- Initiation of Reaction: The reaction is initiated by the addition of [¹⁴C]Oleoyl-CoA. The test compounds or vehicle control are added to the reaction mixture.
- Incubation: The reaction is incubated at 37°C for a specific time period (e.g., 10-30 minutes).
- Termination of Reaction: The reaction is stopped by the addition of the lipid extraction solvent mixture.

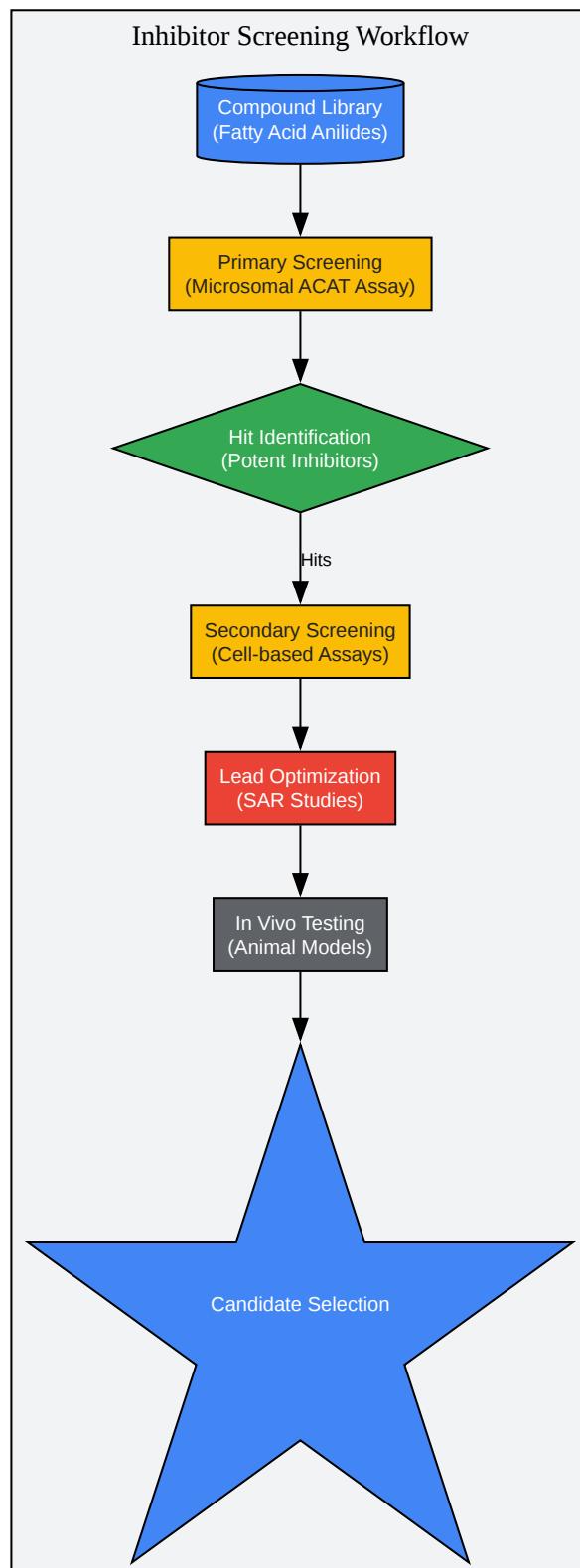
- **Lipid Extraction and Separation:** The lipids are extracted, and the organic phase is collected and dried. The lipid extract is then spotted on a TLC plate, and the cholesteryl esters are separated from other lipids.
- **Quantification:** The area on the TLC plate corresponding to cholesteryl esters is scraped, and the radioactivity is measured using a scintillation counter. The inhibitory effect of the test compounds is calculated by comparing the radioactivity in the presence of the inhibitor to that of the vehicle control.

Signaling Pathways and Experimental Workflows

ACAT Inhibition and Cholesterol Homeostasis

ACAT plays a central role in maintaining cellular cholesterol homeostasis. Its inhibition by fatty acid anilides can trigger a cascade of events affecting cholesterol metabolism and transport.



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